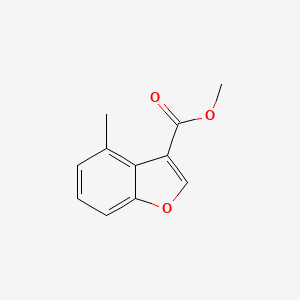
Methyl 4-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a methyl group attached to the fourth position of the benzofuran ring and a carboxylate ester group at the third position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction involves the formation of a benzofuran ring through etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of benzofuran synthesis . This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
Methyl 4-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Benzofuran derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of methyl 4-methyl-1-benzofuran-3-carboxylate, known for its basic benzofuran ring structure.
Methyl 3-benzofurancarboxylate: A similar compound with a carboxylate ester group at the third position but without the methyl group at the fourth position.
4-Methylbenzofuran: A compound with a methyl group at the fourth position but lacking the carboxylate ester group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carboxylate ester group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-4-3-5-9-10(7)8(6-14-9)11(12)13-2/h3-6H,1-2H3 |
InChI Key |
WSMGUJVMFAHLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















